molecular formula C9H16O3S B13706685 Ethyl 5-(Acetylthio)pentanoate

Ethyl 5-(Acetylthio)pentanoate

Cat. No.: B13706685
M. Wt: 204.29 g/mol
InChI Key: QKFPWOOANGYIMJ-UHFFFAOYSA-N
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Description

Ethyl 5-(Acetylthio)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents . This compound, specifically, is known for its unique structure which includes an acetylthio group attached to a pentanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-(Acetylthio)pentanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The general reaction involves the combination of 5-(Acetylthio)pentanoic acid with ethanol under acidic conditions to form the ester and water as a byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester into alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(Acetylthio)pentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(Acetylthio)pentanoate involves its interaction with molecular targets through its ester and acetylthio functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, and modulation of cellular processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(Acetylthio)pentanoate stands out due to its acetylthio group, which imparts unique chemical properties and reactivity compared to other esters. This makes it valuable in specialized applications where such functionality is required.

Properties

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

ethyl 5-acetylsulfanylpentanoate

InChI

InChI=1S/C9H16O3S/c1-3-12-9(11)6-4-5-7-13-8(2)10/h3-7H2,1-2H3

InChI Key

QKFPWOOANGYIMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCSC(=O)C

Origin of Product

United States

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